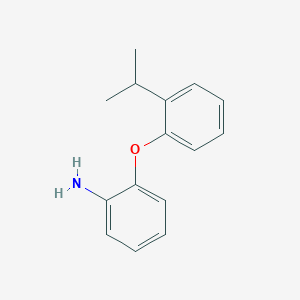

2-(2-Isopropylphenoxy)aniline

Description

2-(2-Isopropylphenoxy)aniline is a substituted aniline derivative characterized by an aniline group (-NH₂) attached to a benzene ring, which is further connected via an ether linkage to a second benzene ring substituted with an isopropyl group (-CH(CH₃)₂) at the ortho position. Its IUPAC name is this compound, and it serves as a structural backbone for numerous derivatives explored in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name |

2-(2-propan-2-ylphenoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-11(2)12-7-3-5-9-14(12)17-15-10-6-4-8-13(15)16/h3-11H,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJZLSIFLBLAVNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1OC2=CC=CC=C2N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(2-Isopropylphenoxy)aniline can be achieved through various methods. One common approach involves the reaction of 2-isopropylphenol with aniline in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a solvent like dichloromethane . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-(2-Isopropylphenoxy)aniline undergoes several types of chemical reactions, including:

Scientific Research Applications

2-(2-Isopropylphenoxy)aniline is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a building block for the synthesis of more complex molecules . In biology, it is used in proteomics research to study protein interactions and functions .

Mechanism of Action

The mechanism of action of 2-(2-Isopropylphenoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects . The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Halogen-Substituted Derivatives

Key Findings :

- Chlorine and fluorine substitutions at position 5 alter electronic properties, with chlorine increasing reactivity (e.g., in cross-coupling reactions) and fluorine enhancing stability .

- Positional isomerism (ortho vs. para isopropyl) affects steric bulk and molecular interactions. Para-substituted analogs may exhibit higher solubility in non-polar solvents .

Alkyl and Ether-Modified Derivatives

Biological Activity

2-(2-Isopropylphenoxy)aniline is an aromatic amine compound that has garnered attention for its potential biological activities. This compound, characterized by the presence of an isopropylphenoxy group attached to an aniline structure, is being studied for its interactions with various biological targets, including enzymes and receptors. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and related fields.

- Molecular Formula : C15H17NO

- Molecular Weight : Approximately 245.29 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The mechanism of action often involves:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, such as those related to chitin synthesis in insects, which can affect their growth and development.

- Binding Affinity : The unique substitution pattern enhances the compound's binding affinity to biological macromolecules, potentially modulating various biochemical pathways.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may have antimicrobial properties, making it a candidate for further investigation in the development of antimicrobial agents.

- Anti-inflammatory Effects : Similar compounds have been reported to possess anti-inflammatory properties, indicating that this compound could exhibit similar effects.

- Analgesic Potential : Some derivatives of this compound have shown promise in pain relief applications.

Case Study 1: Enzyme Inhibition

A study examining the enzyme inhibition capabilities of this compound revealed that it effectively inhibits specific enzymes critical for insect growth. This inhibition was linked to a reduction in chitin synthesis, suggesting potential applications in pest control.

Case Study 2: Antimicrobial Properties

In vitro tests demonstrated that this compound exhibited significant antimicrobial activity against various bacterial strains. These findings suggest its potential use as a lead compound in developing new antibiotics.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| 3-Chloro-4-(4-isopropylphenoxy)aniline | C15H16ClNO | Similar substitution pattern but differs in position. |

| 5-Fluoro-2-(2-isopropylphenoxy)aniline | C15H16FNO | Contains fluorine; potential enhanced reactivity. |

| 4-(3-Isopropylphenoxy)-2-trifluoromethyl-aniline | C16H16F3NO | Trifluoromethyl group addition enhances stability. |

Research Findings

Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity. For instance:

- Synthesis Methods : Various synthetic routes have been developed to produce this compound and its derivatives, optimizing reaction conditions for yield and purity.

- Biological Testing : Ongoing studies are assessing the efficacy of these derivatives in various biological assays, including cytotoxicity and enzyme inhibition tests.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.